2-Tert-butyl-5-nitrophenol
Overview
Description
2-Tert-butyl-5-nitrophenol is an organic compound with the molecular formula C₁₄H₂₁NO₃. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a tert-butyl group and a nitro group is attached to the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Related compounds such as tert-butanol have been shown to interact with proteins like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and biphenyl-2,3-diol 1,2-dioxygenase . These proteins play crucial roles in various biological processes, including RNA processing, glycolysis, protein synthesis, and aromatic compound degradation, respectively .
Mode of Action
It’s known that phenols, in general, can participate in hydrogen bonding and can act as weak acids, donating a proton to water and generating a phenoxide ion . This property might influence its interaction with its targets.
Biochemical Pathways
Related compounds have been associated with pathways such as the mapk/erk pathway, which plays a key role in regulating diverse cellular activities such as growth, differentiation, and cell cycle progression.
Pharmacokinetics
A related compound, 2,6-di-tert-butyl-4-nitrophenol (dbnp), has been studied, and it was found that dbnp has a tendency to produce cumulative toxic effects at low doses due to slow excretion and storage in fats . This suggests that 2-Tert-butyl-5-nitrophenol might have similar properties, potentially influencing its bioavailability.
Result of Action
Phenols are known to have diverse effects depending on their structure and the specific cells they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its interactions with targets. Furthermore, factors such as temperature and presence of other chemicals can also affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butyl-5-nitrophenol can be synthesized through a nitration reaction of 2-tert-butylphenol. The nitration process involves the introduction of a nitro group (NO₂) into the aromatic ring of 2-tert-butylphenol using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 2-Tert-butyl-5-aminophenol.
Substitution: Various substituted phenols depending on the electrophilic reagent used.
Scientific Research Applications
2-Tert-butyl-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a stabilizer in the production of polymers and as an additive in lubricants to enhance their performance.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-5-nitrophenol: Similar structure but with an additional tert-butyl group.
2-Tert-butyl-4-methylphenol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-Tert-butyl-5-nitrophenol is unique due to the presence of both a tert-butyl group and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-tert-butyl-5-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPURNYDDXMJCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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